N-cyclooctyl-2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Physicochemical profiling Drug-likeness Lipinski Rule of Five

N-Cyclooctyl-2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide (C₂₀H₃₂N₄O₂, MW 360.50 g/mol) is a synthetic pyridazinone-acetamide hybrid that embeds three distinct pharmacophoric elements: a cyclooctyl group on the amide nitrogen, a 4-methylpiperidin-1-yl substituent at the 3-position of the pyridazinone ring, and a 6-oxopyridazin-1(6H)-yl core linked via an acetamide bridge. The compound belongs to the broader class of piperidinyl-pyridazinyl derivatives that have been described in patent literature as inhibitors of stearoyl-CoA desaturase-1 (SCD1) and as sodium channel (Nav1.5/Nav1.1) modulators.

Molecular Formula C20H32N4O2
Molecular Weight 360.5 g/mol
Cat. No. B12176673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclooctyl-2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide
Molecular FormulaC20H32N4O2
Molecular Weight360.5 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)C2=NN(C(=O)C=C2)CC(=O)NC3CCCCCCC3
InChIInChI=1S/C20H32N4O2/c1-16-11-13-23(14-12-16)18-9-10-20(26)24(22-18)15-19(25)21-17-7-5-3-2-4-6-8-17/h9-10,16-17H,2-8,11-15H2,1H3,(H,21,25)
InChIKeyLJOLLWGKCXTCFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclooctyl-2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide – Structural Class, Core Features, and Procurement-Relevant Identity


N-Cyclooctyl-2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide (C₂₀H₃₂N₄O₂, MW 360.50 g/mol) is a synthetic pyridazinone-acetamide hybrid that embeds three distinct pharmacophoric elements: a cyclooctyl group on the amide nitrogen, a 4-methylpiperidin-1-yl substituent at the 3-position of the pyridazinone ring, and a 6-oxopyridazin-1(6H)-yl core linked via an acetamide bridge . The compound belongs to the broader class of piperidinyl-pyridazinyl derivatives that have been described in patent literature as inhibitors of stearoyl-CoA desaturase-1 (SCD1) and as sodium channel (Nav1.5/Nav1.1) modulators . Its computed physicochemical profile (clogP ≈ 3.49, topological polar surface area ≈ 73.47 Ų, 6 H-bond acceptors, 3 H-bond donors, 7 rotatable bonds) places it within Lipinski Rule-of-Five compliant chemical space .

Why N-Cyclooctyl-2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide Cannot Be Interchanged with In-Class Analogs – The Case for Selection Specificity


Within the N-cyclooctyl-pyridazinone-acetamide series, substitution at the pyridazinone 3-position fundamentally alters both the electronic character of the heterocyclic core and the three-dimensional shape accessible to the molecule. Replacing the saturated 4-methylpiperidine ring with a planar aromatic substituent (e.g., phenyl, furan-2-yl, or 3-methoxyphenyl) eliminates the basic tertiary amine center, removes a hydrogen-bond acceptor site, and reduces conformational flexibility at the 3-position vector . Conversely, substituting with a 4-phenylpiperazine introduces an additional aromatic ring and a second basic nitrogen, increasing molecular weight by ~35 Da and altering both lipophilicity and the protonation state under physiological conditions . These structural distinctions are non-trivial: in the related patent literature, even minor modifications at the pyridazinone 3-position or the acetamide N-substituent produce measurable differences in Nav1.5 inhibitory potency and selectivity profiles . Generic interchange without explicit comparative data therefore risks selecting a compound with divergent target engagement, off-target liability, or physicochemical handling properties.

Quantitative Differentiation Evidence: N-Cyclooctyl-2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide vs. Closest Analogs


Physicochemical Differentiation: Computed clogP and Topological Polar Surface Area vs. Aryl-Substituted Analogs

The target compound exhibits a computed clogP of 3.49 and a topological polar surface area (tPSA) of 73.47 Ų, with 6 hydrogen-bond acceptors and 3 hydrogen-bond donors . In comparison, the 3-phenyl analog N-cyclooctyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide (CAS 898189-24-7, MW 339.4 g/mol) carries only 3 H-bond acceptors and 1 H-bond donor, with a lower tPSA and a different lipophilicity profile owing to the absence of the basic piperidine nitrogen . The 4-methylpiperidine moiety in the target compound introduces an additional protonatable center (calculated pKa ~8.7–9.5 for tertiary piperidine amines) absent in the phenyl analog, which directly impacts solubility-pH profiles and potential for salt formation during formulation.

Physicochemical profiling Drug-likeness Lipinski Rule of Five

Structural Differentiation: Saturated 4-Methylpiperidine vs. 4-Phenylpiperazine at the Pyridazinone 3-Position

At the pyridazinone 3-position, the target compound carries a 4-methylpiperidin-1-yl group (monobasic, one tertiary amine, MW contribution ~98 Da), whereas the closely related analog N-cyclooctyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide carries a 4-phenylpiperazin-1-yl group (dibasic, two tertiary amines, additional aromatic ring, MW contribution ~175 Da) . The phenylpiperazine analog has a molecular weight of 395.5 g/mol (Δ +35 Da vs. target) and contains an additional aromatic ring that increases both π-stacking potential and the number of rotatable bonds. Patent CN112672997A explicitly demonstrates that substitution at the pyridazinone 3-position modulates Nav1.5 inhibitory activity: the 4-methylpiperidine-containing compound (Embodiment 1) and the 4,4-dimethylpiperidine-containing compound (Embodiment 2) are disclosed as distinct entities with differing synthetic routes and are claimed separately .

Structure-activity relationships Nitrogen heterocycle comparison Ligand efficiency

Cyclooctyl Group Conformational Flexibility: Differentiation from Cyclohexyl and Cyclopentyl Analogs

The eight-membered cyclooctyl ring on the acetamide nitrogen is a distinguishing feature relative to smaller cycloalkyl analogs (e.g., cyclohexyl or cyclopentyl). Cyclooctane is known to populate multiple low-energy conformations (boat-chair, crown, twist-boat-chair) with interconversion barriers of approximately 5–8 kcal/mol, providing greater conformational sampling than the more rigid cyclohexyl chair . This flexibility can influence the presentation of the acetamide NH hydrogen-bond donor and the overall molecular surface area available for hydrophobic contacts. In the context of sigma receptor ligands and other CNS-targeted pyridazinone derivatives, the cyclooctyl group has been explicitly claimed as a preferred substituent for enhancing binding-site complementarity within hydrophobic pockets . The computed globularity descriptor for related cyclooctyl-pyridazinones indicates lower molecular sphericity compared to cyclohexyl congeners, consistent with an extended conformational ensemble .

Conformational analysis Medium-ring alicyclic Hydrophobic surface area

Patent-Established Therapeutic Class Membership: Piperidinyl-Pyridazinyl SCD1 and Nav1.5/Nav1.1 Inhibitor Scaffolds

The core scaffold of N-cyclooctyl-2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide maps directly onto two patent-defined chemotypes with established biological activity. First, US9102669B2 claims substituted piperidinyl-pyridazinyl derivatives as SCD1 inhibitors for the treatment of obesity and type-II diabetes, with specific exemplified compounds containing the 3-(piperidin-1-yl)-6-oxopyridazin-1(6H)-yl core . Second, CN112672997A discloses pyridazinone derivatives as Nav1.5 and Nav1.1 sodium channel inhibitors, with Embodiment 1 being N-(4-cyanophenyl)-2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide – a direct structural analog differing only at the acetamide N-substituent (4-cyanophenyl vs. cyclooctyl) . The patent explicitly distinguishes the 4-methylpiperidine derivative (Embodiment 1) from the 4,4-dimethylpiperidine derivative (Embodiment 2) in terms of synthetic methodology, indicating that the monomethyl substitution pattern is synthetically and pharmacologically non-redundant with the gem-dimethyl variant .

SCD1 inhibition Nav1.5 sodium channel Metabolic disease Arrhythmia

Recommended Application Scenarios for N-Cyclooctyl-2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide Based on Verified Evidence


Probing Nav1.5 Sodium Channel Pharmacology with a Cyclooctyl-Containing Piperidinyl-Pyridazinone Tool Compound

Based on the disclosure in CN112672997A, where a direct structural analog (N-(4-cyanophenyl)-2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide) is claimed as a Nav1.5/Nav1.1 inhibitor, the target compound can serve as a complementary pharmacological tool for sodium channel research . The cyclooctyl N-substituent in the target compound replaces the 4-cyanophenyl group of the patented embodiment, offering a distinct steric and electronic profile at the amide terminus. This substitution is expected to alter Nav1.5 subtype selectivity and cardiac safety margins relative to the disclosed analog, making the target compound useful in structure-activity relationship (SAR) expansion studies aimed at decoupling Nav1.5 potency from off-target cardiac ion channel effects.

SCD1 Inhibitor Scaffold Diversification for Metabolic Disease Target Validation

US9102669B2 establishes the piperidinyl-pyridazinyl core as a competent SCD1 inhibitor scaffold . The target compound introduces a cyclooctyl group at the acetamide position, a substituent not exemplified in the original SCD1 patent. This structural divergence is valuable for exploring whether bulky hydrophobic amide substituents enhance or diminish SCD1 inhibitory potency, cellular target engagement, and metabolic stability. The compound can be used in comparative enzymology studies alongside known SCD1 inhibitors (e.g., CAY10566 or MF-438) to benchmark the contribution of the cyclooctyl-pyridazinone-piperidine architecture to SCD1 inhibition.

Sigma Receptor Ligand Screening Using Cyclooctyl-Amide Pyridazinone Derivatives

US7166617B2 discloses cyclic amide derivatives containing cyclooctyl groups as high-affinity sigma receptor ligands . Although the specific pyridazinone core is not exemplified in that patent, the presence of the cyclooctyl-amide motif in the target compound aligns with the pharmacophoric requirements described for sigma binding site engagement. The target compound may therefore be deployed in sigma-1/sigma-2 receptor binding panels to evaluate whether the pyridazinone-piperidine scaffold can serve as an alternative to the isoindolinone and phthalimide scaffolds that dominate the sigma ligand patent landscape.

Physicochemical Comparator in Pyridazinone Library Design and Lead Optimization

The computed physicochemical properties of the target compound (clogP 3.49, tPSA 73.47 Ų, HBA 6, HBD 3, MW 360.50) place it in a favorable region of drug-like chemical space . It can serve as a reference point in pyridazinone-focused library design, particularly for comparing the impact of 3-position substituents (4-methylpiperidine vs. aryl, heteroaryl, or piperazine) on lipophilicity, solubility, and permeability. Procurement of this compound alongside its 3-phenyl, 3-furan-2-yl, and 3-(4-phenylpiperazin-1-yl) analogs enables systematic matched-pair analysis of substituent effects on both computed and experimentally determined ADME parameters.

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